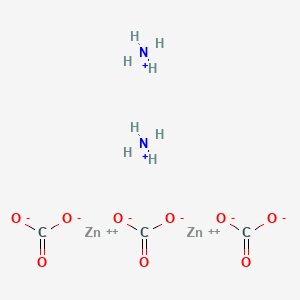

Carbonic acid,ammonium zinc salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El bicarbonato de amonio es un compuesto inorgánico con la fórmula química NH₄HCO₃Comúnmente conocido como bicarbonato de amoníaco, carbonato ácido de amonio o alcahueta, es un sólido incoloro que se descompone fácilmente en dióxido de carbono, agua y amoníaco .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bicarbonato de amonio se sintetiza tradicionalmente mediante la reacción de amoníaco gaseoso con dióxido de carbono en agua bajo presión. La reacción se puede simplificar de la siguiente manera: [ \text{NH}3 (g) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) \rightarrow \text{NH}_4\text{HCO}_3 (s) ] Debido a la naturaleza volátil de sus constituyentes, el bicarbonato de amonio tiende a descomponerse al reposar, especialmente en presencia de humedad, lo que hace necesario almacenarlo en un lugar fresco y seco {_svg_2}.

Métodos de producción industrial: En entornos industriales, el bicarbonato de amonio se produce combinando dióxido de carbono y amoníaco. La solución de reacción se mantiene fría para permitir la precipitación del producto como un sólido blanco. Aproximadamente 100.000 toneladas se produjeron de esta manera en 1997 .

Análisis De Reacciones Químicas

Tipos de reacciones: El bicarbonato de amonio experimenta varios tipos de reacciones químicas, incluidas la descomposición, la neutralización y las reacciones de sustitución.

Reactivos y condiciones comunes:

Descomposición: Al calentarse, el bicarbonato de amonio se descompone en amoníaco, dióxido de carbono y agua. [ \text{NH}4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralización: Reacciona con ácidos para formar sales de amonio y dióxido de carbono. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Sustitución: Reacciona con hidróxido de sodio para formar carbonato de sodio, hidróxido de amonio y agua. [ \text{NH}_4\text{HCO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + \text{NH}_4\text{OH} + \text{H}_2\text{O} ]

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen amoníaco, dióxido de carbono, agua, sales de amonio y carbonato de sodio {_svg_4} .

Aplicaciones Científicas De Investigación

El bicarbonato de amonio tiene una amplia gama de aplicaciones en varios campos científicos:

Química: Sirve como tampón en la liofilización y la desorción/ionización láser asistida por matriz (MALDI).

Biología: Se utiliza en la purificación de proteínas y como reactivo en ensayos bioquímicos.

Medicina: Se utiliza en la preparación de ciertos productos farmacéuticos y como agente leudante en la industria alimentaria.

Industria: Se utiliza como fertilizante, en extintores de incendios, en la fabricación de tintes, cerámica y pinturas, y en el curtido del cuero

Mecanismo De Acción

El bicarbonato de amonio ejerce sus efectos principalmente a través de su descomposición en amoníaco, dióxido de carbono y agua. Esta descomposición se ve favorecida por el calor y la humedad. El amoníaco producido puede actuar como un agente reductor en varios procesos químicos, mientras que el dióxido de carbono se puede utilizar en reacciones de carbonatación .

Compuestos similares:

- Carbonato de amonio (NH₄)₂CO₃

- Bicarbonato de sodio NaHCO₃

- Bicarbonato de potasio KHCO₃

Comparación:

- Carbonato de amonio: Similar al bicarbonato de amonio, se descompone para liberar amoníaco y dióxido de carbono. es más estable y menos propenso a la descomposición a temperatura ambiente.

- Bicarbonato de sodio: Comúnmente conocido como bicarbonato de sodio, se utiliza ampliamente en la repostería y como antiácido. Es más estable que el bicarbonato de amonio y no libera amoníaco.

- Bicarbonato de potasio: Utilizado como supresor de incendios y en la agricultura, es similar al bicarbonato de sodio pero proporciona potasio como nutriente .

El bicarbonato de amonio destaca por su capacidad única para descomponerse fácilmente, lo que lo hace útil en aplicaciones donde la liberación de amoníaco y dióxido de carbono es beneficiosa.

Comparación Con Compuestos Similares

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison:

- Ammonium carbonate: Similar to ammonium bicarbonate, it decomposes to release ammonia and carbon dioxide. it is more stable and less prone to decomposition at room temperature.

- Sodium bicarbonate: Commonly known as baking soda, it is used widely in baking and as an antacid. It is more stable than ammonium bicarbonate and does not release ammonia.

- Potassium bicarbonate: Used as a fire suppressant and in agriculture, it is similar to sodium bicarbonate but provides potassium as a nutrient .

Ammonium bicarbonate stands out due to its unique ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.

Propiedades

Número CAS |

40861-29-8 |

|---|---|

Fórmula molecular |

C3H8N2O9Zn2 |

Peso molecular |

346.9 g/mol |

Nombre IUPAC |

diazanium;dizinc;tricarbonate |

InChI |

InChI=1S/3CH2O3.2H3N.2Zn/c3*2-1(3)4;;;;/h3*(H2,2,3,4);2*1H3;;/q;;;;;2*+2/p-4 |

Clave InChI |

QOPSSYZLVIENBR-UHFFFAOYSA-J |

SMILES canónico |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zn+2].[Zn+2] |

Descripción física |

Liquid 30-40% Aqueous solution: Colorless liquid with an ammoniacal odor; [BASF MSDS] |

Números CAS relacionados |

1066-33-7 (Parent) 23713-49-7 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)

![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)